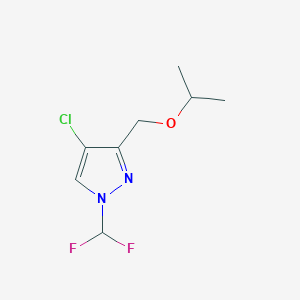
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism Of Action
The exact mechanism of action of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical And Physiological Effects
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease pain. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various biological processes, making it a useful tool for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole. One area of research could be to further investigate the mechanism of action of this compound. Additionally, researchers could explore the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, researchers could investigate the potential of this compound as a tool for studying various biological processes, including inflammation and pain.
Synthesis Methods
The synthesis of 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole is a multistep process that involves several chemical reactions. The first step is the condensation of 4-chloro-3-formylpyrazole with difluoromethyl ketone in the presence of a base. This reaction produces a 4-chloro-1-(difluoromethyl)-3-formylpyrazole intermediate. The intermediate is then reacted with isopropoxymethyl magnesium bromide to produce the final product, 4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes.
properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2N2O/c1-5(2)14-4-7-6(9)3-13(12-7)8(10)11/h3,5,8H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKPFGCBLOGKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

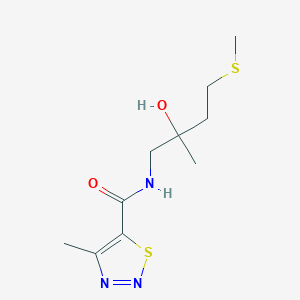
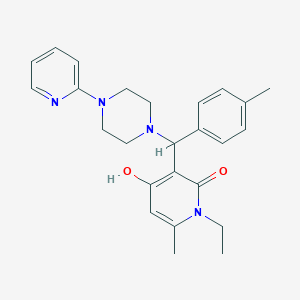
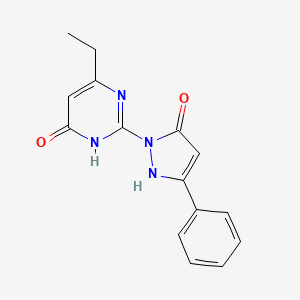
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)
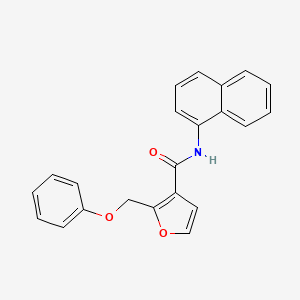
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)
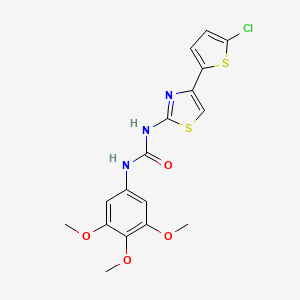

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
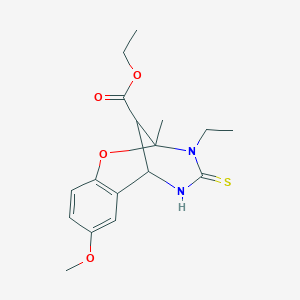
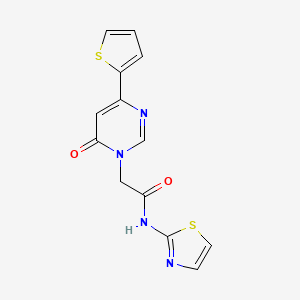
![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)